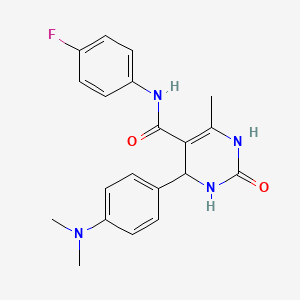

4-(4-(dimethylamino)phenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Beschreibung

The compound 4-(4-(dimethylamino)phenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a pyrimidine derivative featuring a tetrahydropyrimidine core substituted with a dimethylaminophenyl group at position 4, a 4-fluorophenyl carboxamide at position 5, and a methyl group at position 4.

Eigenschaften

IUPAC Name |

4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2/c1-12-17(19(26)23-15-8-6-14(21)7-9-15)18(24-20(27)22-12)13-4-10-16(11-5-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARROEYJMVAVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(4-(dimethylamino)phenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article aims to explore its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following key features:

- Pyrimidine ring : A core component that contributes to its biological activity.

- Dimethylamino group : Enhances solubility and may influence receptor interactions.

- Fluorophenyl substitution : Potentially increases lipophilicity and alters pharmacokinetics.

Research indicates that compounds with similar structures often act as inhibitors of various biological targets, including:

- Topoisomerase II : A crucial enzyme involved in DNA replication and repair. Inhibition can lead to apoptosis in cancer cells.

- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest at specific phases (e.g., G2/M), promoting cancer cell death.

Anticancer Properties

Several studies have reported on the anticancer effects of related tetrahydropyrimidine derivatives. For instance:

- In vitro studies demonstrated that derivatives of tetrahydropyrimidines inhibited the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and Hela (cervical cancer) with IC50 values ranging from 11.8 to 26.2 µM .

- Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspases and inhibition of the NF-kB pathway .

Cytotoxicity

The selectivity of these compounds for cancer cells over normal cells is critical for their therapeutic potential. Studies indicate that certain derivatives exhibit low cytotoxicity against non-tumorigenic cell lines (e.g., MCF-10A), suggesting a favorable therapeutic index .

Case Studies

- Study on Topoisomerase II Inhibition :

- Cell Cycle Analysis :

- Apoptosis Induction :

Data Tables

| Compound Name | IC50 (µM) | Target | Cell Line |

|---|---|---|---|

| Compound A | 11.8 | Topo II | MCF-7 |

| Compound B | 15.8 | Topo II | HeLa |

| Compound C | 21.2 | Topo II | HCT116 |

| Compound D | 26.2 | Topo II | MGC-803 |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydropyrimidines. The compound in focus has been evaluated for its activity against various cancer cell lines:

- Mechanism of Action : The compound acts as an inhibitor of specific tyrosine kinases involved in cancer cell proliferation. For instance, molecular docking studies have demonstrated its interaction with epidermal growth factor receptor (EGFR) tyrosine kinase, which is a critical target in cancer therapy .

- Case Studies :

Pharmacological Applications

The tetrahydropyrimidine scaffold has been explored for various pharmacological activities beyond anticancer effects:

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The structural features of tetrahydropyrimidines may contribute to their effectiveness against microbial pathogens .

- Calcium Channel Modulation : Due to their structural similarity to dihydropyridines, tetrahydropyrimidines are being investigated for their calcium channel modulation properties, which can influence cardiovascular functions .

- Neuropharmacology : Some derivatives have shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Data Table of Research Findings

Vergleich Mit ähnlichen Verbindungen

Key Observations:

The 4-fluorophenyl carboxamide (target) introduces electron-withdrawing effects, contrasting with 4-methoxyphenyl () or benzo[d][1,3]dioxol (), which may alter solubility and metabolic stability.

Oxo vs.

Synthesis Routes :

- The target compound likely employs HATU/DIEA-mediated coupling (), a method optimized for carboxamide bond formation. In contrast, thioxo analogues use POCl3/thiourea cyclocondensation (), which introduces sulfur at position 2 .

Biological Activity: Kinase inhibition is associated with electron-rich substituents (e.g., dimethylamino, benzo[d][1,3]dioxol) (), while antimicrobial activity correlates with thioxo groups and halogenated aryl rings ().

Crystallographic and Conformational Analysis

- Hydrogen Bonding : The target’s 2-oxo group may form stronger hydrogen bonds compared to thioxo derivatives (), as seen in pyrimidine crystal structures (). For example, intramolecular N–H⋯N bonds stabilize conformations in fluorophenyl-substituted analogues .

- Ring Puckering: The tetrahydropyrimidine ring in the target likely adopts a chair-like conformation, similar to derivatives analyzed via Cremer-Pople coordinates (). Substituents like dimethylamino may influence puckering amplitude .

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis typically involves condensation and cyclization reactions to construct the tetrahydropyrimidine core. Starting materials such as dimethylaminophenyl derivatives and fluorophenyl carboxamide precursors are condensed under acidic or basic conditions. For example, analogous compounds are synthesized via:

- Precursor activation : Reacting substituted aldehydes with urea/thiourea derivatives to form intermediate dihydropyrimidinones .

- Cyclization : Using solvents like ethanol or acetone under reflux to promote ring closure .

- Purification : Column chromatography or recrystallization to isolate the final product . Key reaction parameters include temperature control (60–100°C) and solvent polarity adjustments to optimize yields (typically 50–80%) .

Q. Which characterization techniques are essential for confirming its structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the tetrahydropyrimidine ring, substituent positions (e.g., dimethylamino, fluorophenyl), and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Infrared Spectroscopy (FT-IR) : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) .

- Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N ratios .

Q. How do functional groups influence its chemical reactivity?

- Dimethylamino group (-N(CH₃)₂) : Enhances solubility in polar solvents and participates in hydrogen bonding with biological targets .

- Fluorophenyl moiety : Introduces electron-withdrawing effects, stabilizing the carboxamide bond and influencing pharmacokinetic properties .

- Tetrahydropyrimidine core : The 2-oxo group enables keto-enol tautomerism, affecting redox behavior and metal coordination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol reduces side reactions .

- Catalyst screening : Acidic catalysts (e.g., HCl, p-TsOH) improve cyclocondensation kinetics .

- Temperature gradients : Stepwise heating (e.g., 80°C → 100°C) minimizes decomposition of heat-sensitive intermediates .

- In-line monitoring : Use HPLC or TLC to track reaction progress and terminate at peak conversion .

Q. How can computational modeling predict its interaction with biological targets?

- Molecular docking : Simulate binding affinities to enzymes (e.g., kinases) using software like AutoDock or Schrödinger. Focus on interactions between the fluorophenyl group and hydrophobic pockets .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design analogs with improved potency .

- MD simulations : Analyze stability of ligand-target complexes over nanosecond timescales to identify critical binding residues .

Q. How can contradictions in biological activity data across studies be resolved?

- Assay standardization : Control variables like cell line (e.g., HeLa vs. HEK293), incubation time, and compound purity (>98% by HPLC) .

- Dose-response validation : Perform IC₅₀/EC₅₀ assays in triplicate to confirm reproducibility .

- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity measurements .

Methodological Tables

Q. Table 1: Common Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Ethanol, HCl, reflux | 65–75 | |

| Purification | Silica gel chromatography | 85–90 |

Q. Table 2: Key NMR Chemical Shifts for Structural Confirmation

| Functional Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| Tetrahydropyrimidine C=O | - | 165–170 |

| N-(4-fluorophenyl) | 7.2–7.6 (d) | 115–120 |

| Dimethylamino (-N(CH₃)₂) | 2.8–3.1 (s) | 40–45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.